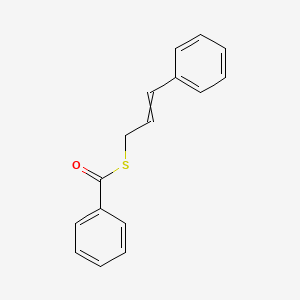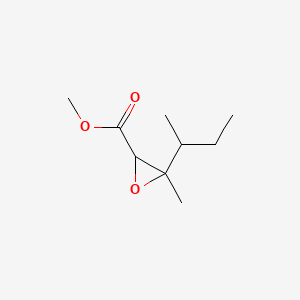![molecular formula C5H11NO3 B11958151 N-[2-(2-Hydroxyethoxy)ethyl]formamide CAS No. 71172-48-0](/img/structure/B11958151.png)
N-[2-(2-Hydroxyethoxy)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Hydroxyethoxy)ethyl]formamide is an organic compound with the molecular formula C5H11NO3 and a molecular weight of 133.1457 g/mol It is characterized by the presence of a formamide group attached to a hydroxyethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]formamide typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxyethoxy)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The hydroxyethoxyethyl chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[2-(2-Hydroxyethoxy)ethyl]formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The hydroxyethoxyethyl chain may also play a role in modulating the compound’s properties and interactions .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)formamide: Similar structure but lacks the additional hydroxyethoxy group.
N-(2-Methoxyethyl)formamide: Contains a methoxy group instead of a hydroxyethoxy group.
N-(2-Ethoxyethyl)formamide: Features an ethoxy group in place of the hydroxyethoxy group.
Uniqueness
N-[2-(2-Hydroxyethoxy)ethyl]formamide is unique due to the presence of both hydroxy and ethoxy groups in its structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
71172-48-0 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]formamide |
InChI |
InChI=1S/C5H11NO3/c7-2-4-9-3-1-6-5-8/h5,7H,1-4H2,(H,6,8) |
InChI Key |
XSFKXJUCOOIVRH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




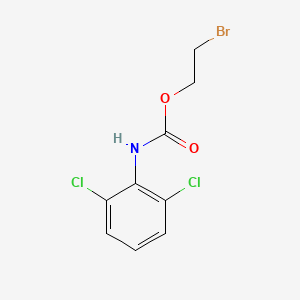

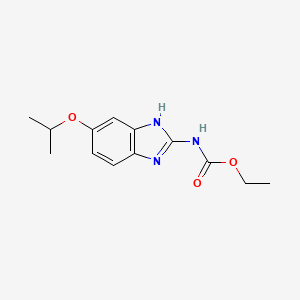
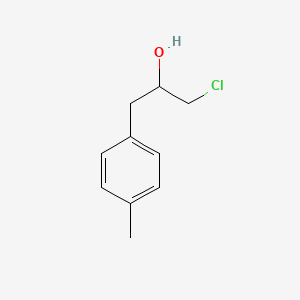



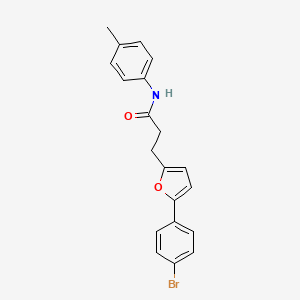

![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)
